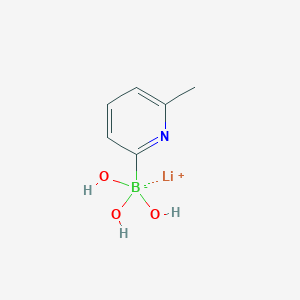
Lithium trihydroxy(6-methylpyridin-2-yl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium trihydroxy(6-methylpyridin-2-yl)borate is a chemical compound with the molecular formula C6H9BLiNO3 and a molecular weight of 160.893 g/mol . This compound is known for its unique structure, which includes a lithium ion coordinated to a borate group and a 6-methylpyridin-2-yl moiety. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium trihydroxy(6-methylpyridin-2-yl)borate typically involves the reaction of 6-methylpyridin-2-ylboronic acid with lithium hydroxide in the presence of water. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
C6H7B(OH)2+LiOH→C6H9BLiNO3
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the product. The reaction is typically carried out in large reactors with precise temperature and pH control.
Chemical Reactions Analysis
Types of Reactions
Lithium trihydroxy(6-methylpyridin-2-yl)borate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of boron.
Reduction: It can be reduced to form borohydride derivatives.
Substitution: The 6-methylpyridin-2-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield borate esters, while reduction can produce borohydride compounds.
Scientific Research Applications
Lithium trihydroxy(6-methylpyridin-2-yl)borate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism by which Lithium trihydroxy(6-methylpyridin-2-yl)borate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The borate group can form reversible covalent bonds with hydroxyl and amino groups in biomolecules, modulating their activity. The lithium ion can also influence cellular signaling pathways by affecting ion channels and neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
Lithium (3-fluoro-6-methylpyridin-2-yl)trihydroxyborate: This compound has a similar structure but with a fluorine atom at the 3-position of the pyridine ring.
Lithium (6-methoxypyridin-2-yl)trihydroxyborate: This compound has a methoxy group instead of a methyl group at the 6-position of the pyridine ring.
Uniqueness
Lithium trihydroxy(6-methylpyridin-2-yl)borate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with other molecules. The presence of the methyl group at the 6-position can affect the compound’s steric and electronic properties, making it distinct from its analogs.
Properties
Molecular Formula |
C6H9BLiNO3 |
|---|---|
Molecular Weight |
160.9 g/mol |
IUPAC Name |
lithium;trihydroxy-(6-methylpyridin-2-yl)boranuide |
InChI |
InChI=1S/C6H9BNO3.Li/c1-5-3-2-4-6(8-5)7(9,10)11;/h2-4,9-11H,1H3;/q-1;+1 |
InChI Key |
IUGGXQWNIVYLQN-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[B-](C1=NC(=CC=C1)C)(O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


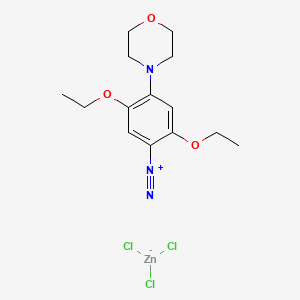
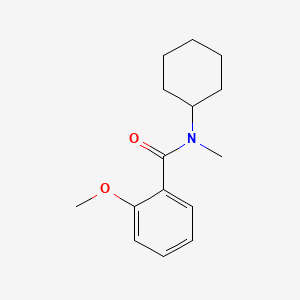

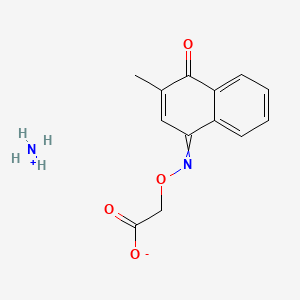
octane-3,5-dionato-O,O']praseodymium](/img/structure/B1513606.png)

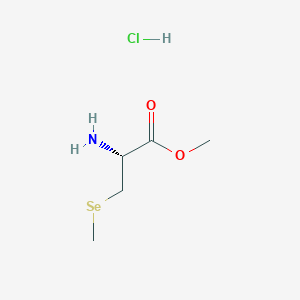
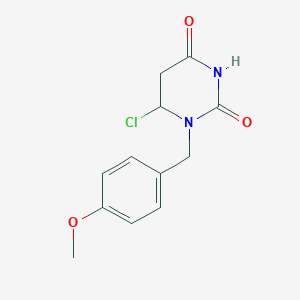

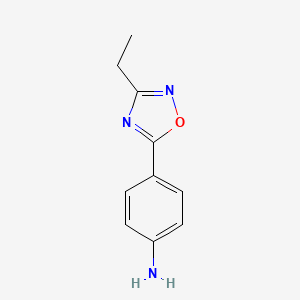
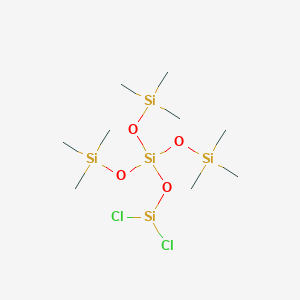
![(3S,8R,9S,10R,13S,14S)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthrene-16,17-dione](/img/structure/B1513646.png)
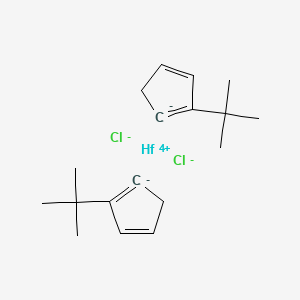
![(1S,2S,4S,7S,7AR,7A1S,10AS,11AR,13AS,13BR)-1-(Benzoyloxy)-4-(((3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-5-methylhexanoyl)oxy)-2-hydroxy-5,7A1,14,14-tetramethyl-9-vinyl-2,3,4,7,7A,7A1,10A,11,11A,13,13A,13B-dodecahydro-1H-8,10,12-trioxa-2,6-methanocyclobuta[B]cyclodeca[DE]naphthalene-7,13A-diyl diacetate](/img/structure/B1513648.png)
